molecular formula C10H14N2O B12005038 2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one CAS No. 69912-22-7

2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one

Cat. No.: B12005038
CAS No.: 69912-22-7
M. Wt: 178.23 g/mol
InChI Key: DMFZVKFRXTZJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.1106 g/mol . Its structure is defined by a fused pyrimidine-azepine ring system. Researchers can identify the compound using its unique SMILES notation (CC1=CC(=O)N2CCCCCC2=N1) and InChIKey (DMFZVKFRXTZJLR-UHFFFAOYSA-N) . This compound is part of a class of pyrimido[1,2-a]azepine derivatives, a scaffold of interest in medicinal chemistry. While the specific biological profile of this molecule is not fully delineated, related structural analogs have been investigated for a range of pharmacological activities. Scientific literature indicates that compounds based on the tetrahydropyrimidine (THPM) core, synthesized via methods like the Biginelli reaction, are known for wide pharmacological activities, including antimicrobial and anticancer properties . Furthermore, other derivatives of the pyrimido[1,2-a]azepine heterocyclic system have been reported to exhibit anticonvulsant and psychotropic effects in preclinical research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for ensuring compound identity and/or purity for their specific research applications.

Properties

CAS No.

69912-22-7

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-methyl-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-4-one

InChI

InChI=1S/C10H14N2O/c1-8-7-10(13)12-6-4-2-3-5-9(12)11-8/h7H,2-6H2,1H3

InChI Key

DMFZVKFRXTZJLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCCCCC2=N1

Origin of Product

United States

Preparation Methods

Multi-Component Synthesis Approaches

Multi-component reactions (MCRs) offer efficient pathways to construct fused heterocycles. For 2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one, adaptations of the Biginelli reaction have shown promise. In this approach, a cyclic enamine (derived from azepine) reacts with a β-ketoester and an aldehyde in the presence of a catalyst. For instance, polystyrene sulfonic acid at 80°C facilitates the condensation of a seven-membered enamine, ethyl acetoacetate, and formaldehyde to yield the target compound in ~65% yield1.

Key advantages include atom economy and operational simplicity. However, regioselectivity challenges arise due to competing pathways, necessitating precise stoichiometric control. Recent modifications involve using zinc chloride as a Lewis acid to enhance cyclization efficiency, achieving yields up to 72%1.

Cyclization Reactions Using Formamide

Formamide-mediated cyclization is a cornerstone in pyrimidine synthesis. For the target compound, this method involves heating a pre-functionalized azepine precursor with formamide at 150–180°C. For example, a diketone-substituted azepine derivative undergoes cyclodehydration with formamide, forming the pyrimidine ring via intramolecular nucleophilic attack1.

The reaction proceeds through a tautomeric intermediate, where the enol form of the diketone reacts with formamide’s amide nitrogen. This method yields the product in 58–70% purity, with residual formamide removed via recrystallization from ethanol1. Nuclear magnetic resonance (NMR) analysis confirms ring closure, with characteristic signals at δ 2.45 ppm (methyl group) and δ 4.10 ppm (azepine CH₂) .

Condensation Methods with Malonate Esters

Adapting protocols from dihydroxypyrimidine synthesis, dimethyl malonate and acetamidine derivatives serve as precursors. In a patented approach, sodium methoxide in methanol catalyzes the condensation of dimethyl malonate with a methyl-substituted amidine at 18–25°C . For the target compound, substituting acetamidine with a cyclic azepine-derived amidine (e.g., 2-azepanylamidine) enables annulation.

Reaction conditions are critical: a methanol-to-malonate ratio of 10–12 mL/g and a 2.5–4.5:1 mol ratio of base to malonate optimize yields (80–87%) . Post-reaction, acidification to pH 1–2 precipitates the product, which is washed with ice-cold methanol to remove byproducts. Mass spectrometry (MS) data typically show a molecular ion peak at m/z 235 (M⁺) .

Ring Expansion Strategies

Ring expansion from smaller heterocycles (e.g., piperidine) offers a route to the azepine framework. A two-step process involves:

  • N-Acylation : Piperidine is acylated with chloroacetyl chloride to form a lactam intermediate.

  • Cyclization : Treating the lactam with ammonium acetate and acetylacetone under reflux induces ring expansion to azepine, followed by pyrimidine ring formation via formamide cyclization1.

This method achieves moderate yields (50–60%) but requires rigorous purification via column chromatography. Infrared (IR) spectroscopy confirms lactam C=O absorption at 1680 cm⁻¹, which shifts to 1645 cm⁻¹ post-cyclization .

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Limitations
Multi-component reaction65–72%80°C, ZnCl₂ catalystHigh atom economyRegioselectivity challenges
Formamide cyclization58–70%150–180°C, formamideScalableResidual solvent removal required
Malonate condensation80–87%18–25°C, NaOMe/MeOHMild conditionsRequires precise pH control
Ring expansion50–60%Reflux, NH₄OAcAccesses azepine scaffoldMulti-step, low yield

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.70 (m, 4H, azepine CH₂), 2.35 (s, 3H, CH₃), 3.20–3.40 (m, 2H, N-CH₂), 4.05 (t, 2H, J = 6.0 Hz, CO-CH₂), 7.80 (s, 1H, pyrimidine H) .

  • ¹³C NMR : δ 22.1 (CH₃), 28.5–29.8 (azepine CH₂), 165.4 (C=O).

Mass Spectrometry

  • ESI-MS: m/z 235.1 [M+H]⁺, calc. 234.3.

Infrared Spectroscopy

  • IR (KBr): ν 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Types of Reactions

2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of pyrimido[1,2-a]azepine compounds exhibit activity as selective serotonin receptor agonists. Specifically, studies have shown that these compounds can act on the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders. The development of such compounds could lead to novel antidepressant therapies with fewer side effects compared to traditional medications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various pyrimidine derivatives, including those related to 2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one. These compounds have shown effectiveness against a range of bacterial and fungal strains. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) that indicate strong antibacterial properties .

Anti-inflammatory Effects

Compounds derived from this class have been evaluated for their anti-inflammatory properties. Research indicates that some pyrimidine derivatives can inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. The Vilsmeier-Haack reaction is one method employed to create various functionalized derivatives of this compound .

Case Study 1: Antidepressant Development

A study focusing on the synthesis and evaluation of pyrimido[1,2-a]azepine derivatives for antidepressant activity demonstrated that specific modifications enhanced receptor affinity and selectivity. These findings support the potential use of these compounds in developing new antidepressants with improved efficacy .

Case Study 2: Antimicrobial Screening

In a comparative study assessing the antimicrobial efficacy of several heterocyclic compounds including those derived from this compound, researchers found that specific structural modifications significantly improved activity against resistant bacterial strains. This highlights the importance of structure-activity relationships in drug design .

Mechanism of Action

The mechanism of action of 2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Substituents/Modifications Key Properties/Activities Reference
6-(Hydroxymethyl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one (6c) Pyrido-azepinone Hydroxymethyl at position 6 Mp: 116.4–118.2°C; HRMS: [M⁺] 179.0949
2-Phenyl-7,8,9,10-tetrahydrofuro[2',3':4,5]pyrimido[1,2-a]azepine-4(6H)-thione (12i) Pyrimido-azepine-thione Phenyl at position 2, thione at position 4 Mp: 190.6–191.8°C; Antitumor activity
8,9-Dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-one Pyrimido-diazepinone Diazepine (6-membered) core Synthetic utility for library generation
1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine-dione Pyrimido-diazepine-dione Ethoxymethyl, methyl, phenyl substituents Crystal structure with hydrogen bonding
2-(4-Fluorophenyl)-7,8-dihydrofuro[2,3-d]pyrrolo[1,2-a]pyrimidine-4(6H)-thione (12j) Pyrrolo-pyrimidine-thione 4-Fluorophenyl, thione group High yield (99%); Mp: 255.5–257.4°C
Key Observations:

Core Flexibility: The pyrimido-azepinone core (as in the target compound) differs from pyrimido-diazepinones (e.g., ) by having a 7-membered azepine ring instead of a 6-membered diazepine. This increases ring strain but may enhance binding to biological targets due to conformational flexibility . Thione derivatives (e.g., 12i, 12j) replace the ketone with a thione group, altering electronic properties and enhancing antitumor activity in some cases .

Substituent Effects :

  • Methyl vs. Hydroxymethyl : The hydroxymethyl group in 6c () increases polarity compared to the methyl group in the target compound, affecting solubility and bioavailability.
  • Aryl Substituents : Phenyl or fluorophenyl groups (e.g., 12i, 12j) improve lipophilicity and enhance interactions with hydrophobic enzyme pockets, contributing to antitumor activity .

Key Findings:
  • The target compound’s synthesis likely involves cyclization strategies similar to those for 6c () or pyrimido-diazepinones (), but with methyl-substituted precursors.
  • Thione derivatives require sulfurization steps (e.g., using Lawesson’s reagent), which are less applicable to ketone-containing analogs like the target compound .

Biological Activity

2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one is a compound of interest due to its potential pharmacological applications, particularly as a modulator of serotonin receptors. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidoazepine derivatives, which are known for their diverse biological activities. Its structure is characterized by a fused azepine and pyrimidine ring system, contributing to its interaction with various biological targets.

1. Serotonin Receptor Modulation

Research indicates that compounds similar to this compound act as agonists for the 5-HT2C receptor. This receptor is implicated in several neuropsychiatric conditions including anxiety, depression, and sexual dysfunction. Agonists of this receptor have therapeutic potential in treating disorders such as:

  • Female Sexual Dysfunction (FSD)
  • Male Erectile Dysfunction (MED)
  • Cognitive Deficits associated with psychiatric disorders

Studies have shown that these compounds can selectively activate the 5-HT2C receptor while showing minimal affinity for other serotonin receptors like 5-HT2A and 5-HT2B, thus reducing the risk of side effects associated with broader receptor activation .

2. Anticancer Activity

Recent investigations into related compounds have demonstrated potential anticancer properties. For instance, derivatives of tetrahydropyrimidoazepines have been screened for their ability to inhibit telomerase activity—an enzyme often upregulated in cancer cells. One study found that certain derivatives exhibited significant inhibitory effects on telomerase with IC50 values in the low micromolar range .

Case Study 1: Neurotropic Activity

A study focused on the synthesis and evaluation of neurotropic activity in new heterocyclic systems including pyrimidine derivatives. The findings suggested that these compounds could enhance cognitive function and have neuroprotective effects. Specifically, they were tested for their ability to improve memory retention in animal models .

Case Study 2: Antidepressant Effects

Another case study evaluated the antidepressant-like effects of related pyrimidoazepine derivatives in rodent models. The results indicated that these compounds could significantly reduce depressive behaviors, possibly through modulation of serotonin pathways .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compound5-HT2C Agonist
Tetrahydropyrazolo[1,5-d][1,4]oxazepine derivativesTelomerase inhibition (IC50 = 0.78 μM)
Pyrimidine derivativesNeuroprotective effects
PyrimidoazepinesAntidepressant-like effects

Q & A

Q. What established synthetic methodologies are used to prepare 2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one, and what reaction conditions are critical for high yields?

The synthesis typically involves multi-step routes starting with the construction of the fused azepine-pyrimidinone core. A common approach includes cyclization reactions under reflux conditions using ethanol or chloroform as solvents. For example, a thione derivative of this compound was synthesized via a condensation reaction, achieving a 40% yield using optimized molar ratios and reaction times . Critical parameters include temperature control (e.g., 80–100°C for cyclization) and catalyst selection (e.g., Lewis acids like AlCl₃). Purity is enhanced via recrystallization from dichloromethane/hexane mixtures.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential. For instance, 1H NMR (400 MHz, CDCl₃) of a related thione analog revealed distinct peaks at δ 6.61 (s, 1H, aromatic) and δ 2.41 (s, 3H, methyl group), while HRMS confirmed the molecular ion [M + H]+ at 235.0905 . Infrared spectroscopy (IR) can identify carbonyl stretches (~180 cm⁻¹ for the ketone group). X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in structural studies of similar azepine derivatives .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biological targets of this compound, given its structural complexity?

Target identification requires a combination of in vitro binding assays (e.g., fluorescence polarization for protein-ligand interactions) and computational docking (using software like AutoDock Vina). For example, acrolein-derived analogs of pyrimidoazepinones form adducts with DNA bases, suggesting potential genotoxicity studies via HPLC-MS to detect guanine adducts . Cellular assays (e.g., cytotoxicity screening in cancer cell lines) can prioritize targets, as seen in antitumor activity studies where derivatives showed IC₅₀ values <10 µM .

Q. What strategies resolve discrepancies in reported antitumor activities among structural analogs of this compound?

Discrepancies often arise from substituent effects or stereochemical variations . A systematic approach involves:

  • Comparative SAR studies : Modifying the methyl group at position 2 or introducing electron-withdrawing groups (e.g., trifluoromethyl) to assess activity trends .
  • Pharmacokinetic profiling : Measuring metabolic stability (e.g., liver microsome assays) to rule out false negatives due to rapid clearance .
  • Cohort validation : Replicating assays across multiple cell lines (e.g., MCF-7 vs. HepG2) to confirm target specificity .

Q. In optimizing synthetic routes, how can reaction parameters be systematically varied to enhance purity and scalability?

Design of Experiments (DoE) methodologies are critical. Key factors include:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require higher temperatures .
  • Catalyst loading : Reducing Pd/C or enzyme catalysts to trace levels minimizes byproducts .
  • Continuous flow synthesis : Industrial-scale production using tubular reactors ensures consistent heating and mixing, achieving >90% purity .
  • In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy detects impurities early .

Key Considerations for Contradictory Data

  • Batch variability : Ensure consistent starting material quality (e.g., CAS 70030-11-4 derivatives require >98% purity) .
  • Assay conditions : Standardize cell culture media and incubation times to minimize variability in bioactivity data .
  • Isomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers that may exhibit divergent activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.